2-Iodo-3-nitrobenzaldehyde

Description

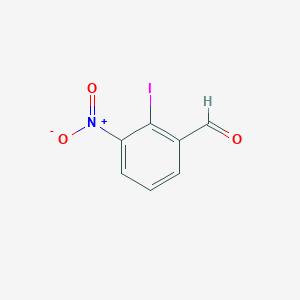

2-Iodo-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4INO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the second position and a nitro group at the third position. This compound is of significant interest in organic synthesis and research due to its unique chemical properties and reactivity .

Properties

IUPAC Name |

2-iodo-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLAEZSJVOSWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-nitrobenzaldehyde typically involves the nitration of 2-iodobenzaldehyde. The process begins with the iodination of benzaldehyde to form 2-iodobenzaldehyde, followed by nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the 3-nitro derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed:

Oxidation: 2-Iodo-3-nitrobenzoic acid.

Reduction: 2-Iodo-3-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Iodo-3-nitrobenzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Iodo-3-nitrobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack, while the iodine atom can participate in electrophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

2-Iodo-4-nitrobenzaldehyde: Similar structure but with the nitro group at the fourth position.

3-Iodo-2-nitrobenzaldehyde: Iodine and nitro groups are interchanged.

2-Bromo-3-nitrobenzaldehyde: Bromine atom instead of iodine.

Uniqueness: 2-Iodo-3-nitrobenzaldehyde is unique due to the specific positioning of the iodine and nitro groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both electron-withdrawing (nitro) and electron-donating (iodine) groups on the benzene ring allows for a wide range of chemical transformations .

Biological Activity

2-Iodo-3-nitrobenzaldehyde is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound is an aromatic aldehyde characterized by the presence of both iodine and nitro groups on the benzene ring. The structural formula can be represented as follows:

These substituents significantly influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit considerable antimicrobial properties. For instance, a study demonstrated that derivatives of nitrobenzaldehyde, including this compound, showed enhanced antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Nitro Compounds

| Compound | MIC (μM) against S. aureus | MIC (μM) against P. aeruginosa |

|---|---|---|

| This compound | 20 | 30 |

| Nitro compound A | 15 | 25 |

| Nitro compound B | 25 | 35 |

The presence of the nitro group is crucial as it enhances the lipophilicity of the compound, facilitating better membrane interaction and subsequent antimicrobial action .

Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving intracellular acidification when activated by UV light . This photodynamic therapy approach has demonstrated significant tumor reduction in animal models.

Case Study: Photodynamic Therapy

In a notable case study, Nitrobenzaldehyde was injected into tumors in mice models of triple-negative breast cancer, followed by UV light exposure. The results indicated a dramatic reduction in tumor size within two hours, highlighting the potential of this compound in non-invasive cancer treatments .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key inflammatory mediators such as COX-2 and TNF-α. A study found that compounds with similar structures exhibited significant inhibition of iNOS and other inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The electrophilic nature of the nitro group allows it to interact with nucleophilic sites in proteins, leading to altered enzyme activity.

- Reactive Oxygen Species (ROS) Generation : Upon activation, the compound can induce oxidative stress within cells, promoting apoptosis in cancerous cells.

- Membrane Interaction : Enhanced lipophilicity due to iodine substitution aids in membrane penetration and interaction with cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.